Methyl 2-(3-oxopropyl)benzoate
Overview
Description
“Methyl 2-(3-oxopropyl)benzoate” is a chemical compound with the linear formula C11H12O3 . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . The molecule consists of 12 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms . The exact 3D structure may be viewed using specialized software or online databases .Physical And Chemical Properties Analysis
“this compound” is a powder . It has a flash point of 77 °C / 170.6 °F . The upper and lower explosion limits are 20 vol % and 8.6 vol % respectively .Scientific Research Applications
Organic Synthesis and Pharmaceutical Applications : Methyl-2-formyl benzoate is a versatile precursor for organic synthesis. It has potential pharmaceutical applications due to its antifungal, antihypertensive, anticancer, and antiulcer properties (Farooq & Ngaini, 2019).
Extraction Solvent for Copper(II) : Methyl benzoate is effective in extracting copper(II) from water samples, making it a suitable non-halogenated extraction solvent for various elements (Kagaya & Yoshimori, 2012).
Infrared Spectroscopy : It serves as a model compound for developing new infrared (IR) pulse schemes, which can be applied to biomolecules (Maiti, 2014).
Friedel-Crafts Acylation : Trifluoromethanesulfonic acid catalyzes Friedel-Crafts acylation of aromatic compounds with methyl benzoate, yielding benzophenone derivatives (Hwang, Prakash, & Olah, 2000).
Avian Learning : Methyl anthranilate odor influences avian learning. Denatonium benzoate is an odourless alternative for use as a punishing stimulus in passive avoidance learning (Marples & Roper, 1997).
Toxicity to Mosquitoes : Methyl benzoate and its analogs are more toxic to adult Aedes aegypti females than the parent compound itself, potentially affecting pest control efforts (Larson, Nega, Zhang, & Feldlaufer, 2021).
Corrosion Inhibition : Compounds synthesized from it effectively inhibit mild steel corrosion in acidic environments by adsorbing on its surface (Arrousse et al., 2021).
Green Chemistry : A green, catalyst-free method for preparing certain compounds in water offers high yields, simple procedure, and minimal use of volatile organic compounds (Ramazani et al., 2016).
Surface Chemistry : Surface benzoate plays a key role in reducing benzoic acid and benzoate esters to benzaldehyde on a Y2O3 catalyst (King & Strojny, 1982).
Plant Biology : Methyl benzoate production in snapdragon flowers is regulated by the amount of benzoic acid and BAMT protein, regulated at the transcriptional level (Dudareva et al., 2000).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(3-oxopropyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGQYJKAKSNBNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473743 | |
Record name | Methyl 2-(3-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106515-77-9 | |
Record name | Methyl 2-(3-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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